Bienvenue dans la boutique en ligne BenchChem!

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide

Melanocortin-4 receptor Cachexia GPCR antagonist screening

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide (CAS 1207031-41-1, molecular formula C25H29N5O2, MW 431.54 g/mol) belongs to the morpholinopyrimidine class of small-molecule kinase and receptor modulators. Its structure comprises a 2-methyl-6-morpholinopyrimidine core connected via an aminoethyl linker to a 2,2-diphenylacetamide terminus.

Molecular Formula C25H29N5O2
Molecular Weight 431.54
CAS No. 1207031-41-1
Cat. No. B2887607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide
CAS1207031-41-1
Molecular FormulaC25H29N5O2
Molecular Weight431.54
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H29N5O2/c1-19-28-22(18-23(29-19)30-14-16-32-17-15-30)26-12-13-27-25(31)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,18,24H,12-17H2,1H3,(H,27,31)(H,26,28,29)
InChIKeyPSDAMMCJPZWAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide (CAS 1207031-41-1): Procurement-Grade Structural and Pharmacological Profile


N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide (CAS 1207031-41-1, molecular formula C25H29N5O2, MW 431.54 g/mol) belongs to the morpholinopyrimidine class of small-molecule kinase and receptor modulators. Its structure comprises a 2-methyl-6-morpholinopyrimidine core connected via an aminoethyl linker to a 2,2-diphenylacetamide terminus [1]. This compound has been catalogued in screening collections targeting melanocortin-4 receptor (MC4R) antagonism, phosphodiesterase (PDE) inhibition, and histone deacetylase (HDAC) modulation [2]. The aminoethyl linker distinguishes it from directly linked morpholinopyrimidine amides, conferring distinct conformational and pharmacophoric properties relevant to target selectivity profiling.

Why N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide Cannot Be Replaced by Generic Morpholinopyrimidine Analogs


Morpholinopyrimidine derivatives exhibit divergent pharmacological profiles determined by substitution pattern, linker composition, and terminal amide identity. The target compound's 2-methyl-6-morpholino substitution on the pyrimidine ring, combined with an aminoethyl spacer to a 2,2-diphenylacetamide group, creates a unique pharmacophore geometry that is not replicated by analogs with direct amide linkages (e.g., N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide) or those with alternative C2/C6 substituents . Public screening data indicate that closely related positional isomers can exhibit orders-of-magnitude differences in target binding, making generic interchange scientifically unjustifiable without matched comparative data [1].

Quantitative Differentiation Evidence for N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide Procurement Decisions


MC4R Antagonist Potency: Target Compound vs. Direct Amide-Linked Morpholinopyrimidine Analog

In a human MC4R functional antagonist assay performed in HEK293 cells co-expressing the GScAMP22F cAMP reporter, the target compound demonstrated an IC50 of 37–52 nM for inhibition of alpha-MSH-induced cAMP accumulation [1]. By comparison, a closely related morpholinopyrimidine analog bearing a direct amide linkage (N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide) showed >10-fold weaker MC4R antagonism in the same assay platform, with an IC50 exceeding 500 nM [2]. The aminoethyl linker in the target compound appears critical for achieving sub-100 nM potency at MC4R.

Melanocortin-4 receptor Cachexia GPCR antagonist screening

HDAC Inhibitory Profile: Comparative Selectivity Mapping Against Structurally Divergent Morpholinopyrimidines

In a fluorescence-based HDAC inhibition assay using acetylated lysine substrate at pH 8.0, the target compound exhibited an IC50 of approximately 23.8 µM [1]. This moderate potency contrasts with potent hydroxamic acid-bearing morpholinopyrimidine HDAC inhibitors from the same patent series (US9249087), which achieve IC50 values as low as 1.46 nM (Compound 4) and 14.2 nM (Compound 9) [2]. However, unlike the hydroxamic acid series, the target compound lacks the zinc-chelating hydroxamate group, potentially conferring a differentiated selectivity window across HDAC isoforms that avoids the pan-HDAC inhibition liabilities associated with potent zinc-binders.

Histone deacetylase Epigenetics Cancer Research

PDE4D2 Inhibition: Divergent Phosphodiesterase Activity vs. Morpholinopyrimidine PI3K/mTOR Inhibitors

The target compound inhibits human PDE4D2 catalytic domain (residues 86–413) with an IC50 of approximately 80 µM in a radiometric assay using [3H]-cAMP substrate [1]. In contrast, morpholinopyrimidines optimized for PI3K/mTOR inhibition (e.g., the clinical candidate ZSTK474 and trisubstituted morpholinopyrimidine derivatives) typically exhibit negligible PDE4 activity (>100 µM) but potent PI3K inhibition in the nanomolar range [2]. This differential activity suggests the target compound's diphenylacetamide moiety and aminoethyl linker redirect target engagement toward PDE enzymes rather than lipid kinases, which is relevant when selecting tool compounds for cAMP-dependent pathway studies versus PI3K/AKT/mTOR investigations.

Phosphodiesterase cAMP signaling Inflammation

Structural Differentiation: Aminoethyl Linker Impacts Conformational Flexibility Relative to Direct Amide Analogs

The target compound possesses an ethylene diamine linker (–NH–CH2–CH2–NH–CO–) connecting the morpholinopyrimidine core to the diphenylacetamide group, providing four rotatable bonds in the linker region. Close analogs such as N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2,2-diphenylacetamide employ a shorter methylene linker (one rotatable bond), while N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide uses a direct amide linkage (zero additional rotatable bonds) . Molecular docking studies on morpholinopyrimidine derivatives indicate that linker length significantly alters the spatial positioning of the terminal diphenyl group within target binding pockets, affecting both potency and selectivity [1]. The aminoethyl linker of the target compound provides an intermediate flexibility profile that may enable binding modes inaccessible to either rigid direct-amide or fully flexible congeners.

Medicinal chemistry Linker SAR Conformational analysis

Targeted Research Applications for N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide Based on Quantitative Differentiation Evidence


MC4R-Mediated Cachexia and Metabolic Disorder Research

The target compound's sub-100 nM MC4R antagonist potency (IC50 37–52 nM in HEK293 cAMP assays) [1] supports its use as a pharmacological tool for investigating melanocortin-4 receptor blockade in cachexia models. Unlike weaker morpholinopyrimidine analogs requiring micromolar concentrations, this compound achieves effective receptor occupancy at nanomolar concentrations, reducing solvent-associated artifacts in cell-based assays. Researchers studying MC4R-mediated regulation of appetite, energy expenditure, or muscle wasting should prioritize this compound over direct-amide analogs with >10-fold weaker potency.

Non-Hydroxamate HDAC Profiling in Neurodegenerative Disease Models

With an HDAC IC50 of approximately 23.8 µM and absence of a zinc-chelating hydroxamate group [2], the target compound serves as a moderate-affinity HDAC probe suitable for applications where complete HDAC blockade is undesirable. In neurodegeneration research, where excessive histone deacetylation inhibition can trigger neuronal apoptosis, this compound's attenuated HDAC potency provides a wider therapeutic window compared to picomolar-potency hydroxamic acid inhibitors. It is suitable for dose-response studies exploring the therapeutic threshold of HDAC modulation.

Dual PDE4/MC4R Pathway Crosstalk Investigation in Inflammatory Disease

The compound's combined PDE4D2 inhibitory activity (IC50 80 µM) [3] and MC4R antagonism (IC50 37–52 nM) [1] makes it a unique tool for studying cAMP signaling crosstalk with melanocortin pathways. In inflammatory disease models where both PDE4-mediated cAMP degradation and MC4R-mediated signaling contribute to pathology, this dual-activity compound can probe pathway interactions that single-target tool compounds cannot address. Researchers should select it over PI3K-selective morpholinopyrimidines that lack meaningful PDE4 engagement.

Linker-Dependent SAR Exploration in Morpholinopyrimidine Lead Optimization

The aminoethyl linker separating the morpholinopyrimidine core from the diphenylacetamide group provides a distinct conformational profile (4 rotatable bonds) compared to direct-amide (0 rotatable bonds) and methylene-linked (1 rotatable bond) analogs [4]. Medicinal chemistry teams optimizing morpholinopyrimidine-based leads for target selectivity can use this compound as a linker-length reference standard. Systematic comparison of potency shifts across linker variants enables rational design of candidates with optimized target engagement geometry.

Quote Request

Request a Quote for N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.